cob(III)yrinic acid a,c diamide

Catalog No.
S656602
CAS No.
M.F
C45H61CoN6O12+2
M. Wt
936.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cob(III)yrinic acid a,c diamide

Product Name

cob(III)yrinic acid a,c diamide

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)

Molecular Formula

C45H61CoN6O12+2

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

GZVQKRGLFFEGKE-OKJGWHJPSA-M

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3]

Description

Cob(III)yrinic acid a,c diamide is a cobyrinic acid a,c diamide.

Cob(III)yrinic acid a,c-diamide is a cobalt-containing compound that belongs to the class of corrinoids, which are essential for various biological functions. This compound is a derivative of cobyrinic acid and is characterized by the presence of a cobalt ion coordinated to a corrin ring structure. The systematic name reflects its structural features, specifically the presence of diamide groups at the a and c positions of the corrin ring. Cob(III)yrinic acid a,c-diamide plays a significant role in the biosynthesis of cobalamin, commonly known as vitamin B12, which is crucial for cellular metabolism and DNA synthesis in many organisms, particularly bacteria and archaea .

, primarily involving redox processes. One notable reaction is its reduction to cob(II)yrinic acid a,c-diamide, facilitated by the enzyme cob(II)yrinic acid a,c-diamide reductase. This enzyme utilizes flavin mononucleotide as an electron acceptor and converts cob(III)yrinic acid a,c-diamide into its reduced form along with the production of flavin mononucleotide reduced form (FMNH2) and protons . The general reaction can be represented as follows:

cob III yrinic acid a c diamide+FMNH2cob II yrinic acid a c diamide+FMN\text{cob III yrinic acid a c diamide}+\text{FMNH}_2\rightleftharpoons \text{cob II yrinic acid a c diamide}+\text{FMN}

This reversible reaction is essential for maintaining the balance of cobalt-containing cofactors within microbial cells.

Cob(III)yrinic acid a,c-diamide exhibits significant biological activity as it serves as an intermediate in the biosynthesis of vitamin B12. The compound is involved in the metabolic pathways that lead to the production of cobalamin, which is vital for various biochemical processes such as methylation reactions and red blood cell formation. In bacteria, this compound acts as a substrate for specific enzymes that facilitate the incorporation of cobalt into the corrin structure, ultimately leading to functional vitamin B12 synthesis .

The synthesis of cob(III)yrinic acid a,c-diamide can be achieved through several methods, primarily involving chemical or enzymatic pathways. One common approach includes the enzymatic conversion of cob(I)yrinic acid a,c-diamide to cob(III)yrinic acid a,c-diamide using specific oxidoreductases found in certain bacterial species. Additionally, synthetic routes may involve chemical modifications of precursors like cobyric acid or cobinamide under controlled conditions to yield cob(III)yrinic acid a,c-diamide .

Cob(III)yrinic acid a,c-diamide has several applications in biochemistry and biotechnology:

  • Vitamin B12 Production: It serves as an essential precursor in the biosynthesis of vitamin B12, which has applications in nutrition and medicine.
  • Research: This compound is used in studies related to enzyme activity and metabolic pathways involving cobalt-containing coenzymes.
  • Diagnostics: Due to its role in metabolism, it may be explored for potential applications in diagnostic assays related to vitamin B12 deficiency.

Studies on cob(III)yrinic acid a,c-diamide interactions primarily focus on its relationship with enzymes involved in cobalamin biosynthesis. For instance, interaction with cob(II)yrinic acid a,c-diamide reductase has been extensively characterized, highlighting its role in electron transfer processes that are crucial for maintaining cellular cobalt levels . Furthermore, research into its interactions with other metabolites may provide insights into broader metabolic networks within microbial systems.

Cob(III)yrinic acid a,c-diamide shares structural similarities with several other corrinoids and cobalt-containing compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Adenosylcob(III)yrinic acid a,c-diamideContains an adenosyl group attached to cobaltVital for energy metabolism in anaerobic bacteria
Cob(I)yrinic acid a,c-diamideReduced form with one less oxidation statePrecursor to cob(III) form; involved in redox reactions
Cobyric AcidLacks diamide groups; simpler structurePrecursor for more complex corrinoids
Hydrogenobyrinic Acid a,c-DiamideContains additional hydrogen atomsIntermediate in specific bacterial pathways

Cob(III)yrinic acid a,c-diamide is unique due to its specific coordination environment around cobalt and its direct involvement in vitamin B12 biosynthesis, distinguishing it from other compounds that may not serve this critical biological function.

Dates

Modify: 2023-07-20

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